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Compound of Interest

Compound Name: VUF8504

Cat. No.: B1249608

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF8504 is a potent and selective antagonist of the human adenosine A3 receptor, a G
protein-coupled receptor implicated in various physiological and pathological processes,
including inflammation, cancer, and cardiovascular function. This document provides a guide to
the commercial sourcing of VUF8504 and detailed protocols for its use in common in vitro
assays. While VUF8504 is not widely available as a stock item from major chemical suppliers, it
can be acquired through custom synthesis services. The following sections detail the available
commercial information, protocols for in vitro binding and functional assays, and a summary of
the key signaling pathways modulated by this compound.

Commercial Availability

VUF8504 is not consistently available as a catalog product from major chemical vendors.
Researchers seeking to procure this compound will likely need to engage a company that
provides custom chemical synthesis services.

Potential Commercial Sources:

While not guaranteed to be in stock, some suppliers have listed VUF8504, and several
companies offer custom synthesis of research chemicals. It is recommended to inquire with the
following types of vendors:
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e Specialty Chemical Suppliers: Companies that focus on niche and novel research
compounds. MedchemExpress has previously listed VUF8504 as an adenosine A3
antagonist[1].

o Custom Synthesis Services: Numerous chemical companies offer to synthesize compounds
on demand. When requesting a quote, providing the chemical structure, and any known
synthesis literature will be beneficial.

Table 1: Commercial and Chemical Information for VUF8504

Parameter Value Reference

4-methoxy-N-[2-(2-
IUPAC Name pyridinyl)quinazolin-4-

yl]lbenzamide

Synonyms VUF-8504 [1]

Molecular Formula C21H16N402

Molecular Weight 356.38 g/mol
Human Adenosine A3

Target [1]
Receptor

Ki (human A3) 17.0 nM

Ki (human A1) 14,000 nM [1]

Typically >98% (as specified

Purity ) )
by custom synthesis provider)
Formulation Typically a solid powder
Store at -20°C for long-term
Storage .
stability.
Solubility Soluble in DMSO.

Signaling Pathways
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The adenosine A3 receptor (A3AR) is a pleiotropic G protein-coupled receptor that can couple
to Gi/o, Gs, and Gq proteins, leading to the modulation of multiple downstream signaling
cascades. As an antagonist, VUF8504 blocks the effects of A3R agonists, thereby inhibiting
these signaling pathways.

» Gi/o Protein-Coupled Pathway: The canonical pathway for A3R involves coupling to Gi/o
proteins. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase,
resulting in decreased intracellular cyclic AMP (cCAMP) levels. VUF8504, by blocking the
receptor, prevents this decrease in CAMP.

e Gq Protein-Coupled Pathway: A3R can also couple to Gq proteins, which activates
phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in
intracellular calcium and activation of protein kinase C (PKC).

 MAPK/ERK Pathway: The A3R has been shown to modulate the mitogen-activated protein
kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK). This can
occur through various upstream effectors, including PI3K and Ras.

Below is a diagram illustrating the primary signaling pathways associated with the Adenosine
A3 Receptor.
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Caption: Adenosine A3 Receptor signaling pathways.
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Experimental Protocols

The following are generalized protocols for common in vitro assays to characterize the activity
of VUF8504. It is recommended to optimize these protocols for your specific cell lines and
experimental conditions.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of VUF8504 for the human adenosine
A3 receptor.

Materials:

o HEK?293 cells stably expressing the human adenosine A3 receptor.
e Cell culture medium and reagents.

e Membrane preparation buffer: 50 mM Tris-HCI, pH 7.4.

e Assay buffer: 50 mM Tris-HCI, 10 mM MgCI2, 1 mM EDTA, pH 7.4.
e Adenosine deaminase (ADA).

o Radioligand: [125I]JAB-MECA (a high-affinity A3R agonist).

» VUF8504 stock solution in DMSO.

» Non-specific binding control: 10 pM NECA.

« Scintillation vials and scintillation fluid.

o Glass fiber filters (e.g., Whatman GF/B).

« Filtration apparatus.

 Scintillation counter.

Protocol:
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e Membrane Preparation:

o Culture HEK293-hA3R cells to confluency.

o Harvest cells and centrifuge.

o Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

o Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

o Centrifuge the supernatant at high speed to pellet the membranes.

o Resuspend the membrane pellet in assay buffer and determine the protein concentration.

e Binding Assay:

o In a 96-well plate, combine in the following order:

Assay buffer.

Adenosine deaminase (to remove endogenous adenosine).

Varying concentrations of VUF8504 (or vehicle for total binding, and non-specific control
for non-specific binding).

Radioligand ([1251]AB-MECA).

Cell membranes.

o Incubate the plate at room temperature for 1-2 hours.

o Rapidly filter the contents of each well through glass fiber filters using a filtration
apparatus.

o Wash the filters multiple times with ice-cold assay buffer.

o Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a
scintillation counter.
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o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the specific binding as a function of the VUF8504 concentration.

o Determine the IC50 value (the concentration of VUF8504 that inhibits 50% of the specific
binding of the radioligand).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for Radioligand Binding Assay.
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cAMP Functional Assay

This protocol is to determine the functional antagonism of VUF8504 by measuring its ability to
block agonist-induced inhibition of cCAMP production.

Materials:

e CHO-K1 cells stably expressing the human adenosine A3 receptor.

e Cell culture medium and reagents.

o Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

o Phosphodiesterase inhibitor (e.g., IBMX) to prevent cCAMP degradation.

o Forskolin to stimulate adenylyl cyclase and increase basal CAMP levels.

e A3R agonist (e.g., NECA).

» VUF8504 stock solution in DMSO.

o CAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

 Lysis buffer (if required by the kit).

o Plate reader compatible with the chosen detection kit.

Protocol:

o Cell Preparation:
o Seed CHO-K1-hA3R cells in a 96-well plate and grow to confluency.
o On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
o Add assay buffer containing a phosphodiesterase inhibitor to the cells and incubate.

e Assay Procedure:
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[e]

Add varying concentrations of VUF8504 to the wells and pre-incubate.

o

Add the A3R agonist (NECA) at a concentration that gives a submaximal response (e.g.,
EC80).

(¢]

Add forskolin to all wells to stimulate cAMP production.

[¢]

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

e CAMP Detection:
o Lyse the cells (if necessary, according to the kit instructions).

o Follow the instructions of the cAMP detection kit to measure the intracellular cAMP
concentration. This typically involves adding detection reagents and incubating.

o Read the plate on a compatible plate reader.
o Data Analysis:

o Plot the measured signal (which is inversely or directly proportional to the cAMP
concentration, depending on the kit) as a function of the VUF8504 concentration.

o Determine the IC50 value of VUF8504 for the inhibition of the agonist response.

o The pA2 value can be calculated from the IC50 values obtained at different agonist
concentrations to quantify the antagonist potency.
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Caption: Workflow for cAMP Functional Assay.
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Conclusion

VUF8504 serves as a valuable research tool for investigating the physiological and
pathophysiological roles of the adenosine A3 receptor. While its commercial availability is
limited to custom synthesis, the protocols provided herein offer a foundation for its
characterization and use in in vitro studies. Researchers are encouraged to adapt these
methods to their specific experimental systems to further elucidate the therapeutic potential of
targeting the adenosine A3 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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